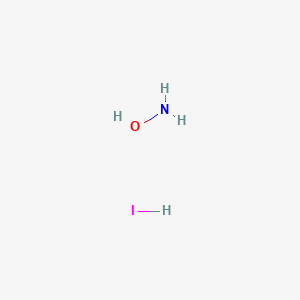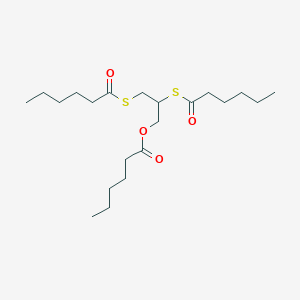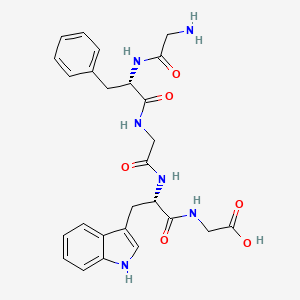
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol is an organic compound that belongs to the class of phenols It features a cyclohexyl group attached to a propan-2-yl chain, which is further connected to a dimethoxyphenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol typically involves the following steps:
-
Formation of the Cyclohexylpropan-2-yl Intermediate
- Cyclohexylpropan-2-yl bromide can be synthesized by reacting cyclohexyl bromide with isopropyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF).
-
Coupling with Dimethoxyphenol
- The cyclohexylpropan-2-yl intermediate is then coupled with 2,6-dimethoxyphenol using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can affect various biological pathways. The cyclohexylpropan-2-yl group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Cyclohexylpropan-2-yl)phenol
- 2,6-Dimethoxyphenol
- 4-(2-Cyclohexylpropan-2-yl)-2-methoxyphenol
Uniqueness
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol is unique due to the presence of both cyclohexylpropan-2-yl and dimethoxyphenol groups. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced electron-donating effects, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60526-71-8 |
|---|---|
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
4-(2-cyclohexylpropan-2-yl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H26O3/c1-17(2,12-8-6-5-7-9-12)13-10-14(19-3)16(18)15(11-13)20-4/h10-12,18H,5-9H2,1-4H3 |
Clé InChI |
LMOBSELPIMFGSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCCCC1)C2=CC(=C(C(=C2)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)


![4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride](/img/structure/B14609884.png)

![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)




